molecular formula C18H19N3O2S B2707188 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 2034595-55-4

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2707188
CAS No.: 2034595-55-4
M. Wt: 341.43
InChI Key: UCNNJQMFTWCVSR-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide is a heterocyclic acetamide derivative featuring a pyrazole ring, a thiophen-3-yl group, and an o-tolyloxy (ortho-methylphenoxy) moiety.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14-5-2-3-6-17(14)23-12-18(22)19-11-16(15-7-10-24-13-15)21-9-4-8-20-21/h2-10,13,16H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNNJQMFTWCVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the thiophene ring and the o-tolyloxy group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The pyrazole and thiophene rings can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators include:

  • Thiophen-3-yl substitution: Unlike thiophen-2-yl analogs (e.g., 2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide ), the 3-position substitution may alter electronic distribution and steric interactions, influencing receptor affinity.
  • Pyrazole positioning : The 1H-pyrazol-1-yl group at the ethyl backbone contrasts with pyrazolo[3,4-d]pyrimidinyl or indazolyl substituents in fluorinated analogs (e.g., ), reducing synthetic complexity but possibly limiting metabolic stability .

Physicochemical Properties

  • Lipophilicity: The o-tolyloxy group increases logP compared to para-substituted phenoxy acetamides, enhancing passive diffusion but risking solubility limitations .
  • Molecular weight : Estimated at ~400–450 g/mol, the compound falls within Lipinski’s rule-of-five guidelines, contrasting with heavier fluorinated derivatives (e.g., ’s compound 189 at ~650 g/mol) .

Tabulated Comparison of Key Analogs

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Yield
Target Compound Thiophen-3-yl, o-tolyloxy, pyrazole ~425 (estimated) Hypothesized anti-inflammatory Not reported
2-(4-Methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide Thiophen-2-yl, 4-methylphenoxy ~330 Flavoring agent ≥99% purity
N-(Thiazol-2-yl)acetamide Thiazol-2-yl ~140 Anti-inflammatory, analgesic Not reported
Quinazolinone thioacetamide (Compound 5, ) Sulfamoylphenyl, thioacetamide ~450 COX inhibition 87%
Fluorinated indazolyl acetamide (Compound 189, ) Difluoromethyl, chlorophenyl, pyrazole ~650 Kinase inhibition 84%

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound that incorporates pyrazole and thiophene moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C16H17N3O2SC_{16}H_{17}N_{3}O_{2}S with a molecular weight of 347.5 g/mol. Its structure includes:

  • Pyrazole ring : A five-membered ring that contributes to the compound's biological activity.
  • Thiophene ring : A sulfur-containing heterocycle that enhances electronic properties.
  • Acetamide group : Provides additional functional capabilities for interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity :
    • Pyrazole derivatives have shown inhibitory effects against various cancer targets, including BRAF(V600E) and EGFR, which are crucial in cancer signaling pathways .
    • The presence of the pyrazole moiety is linked to enhanced antitumor efficacy.
  • Anti-inflammatory Effects :
    • Some derivatives demonstrate significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and nitric oxide production .
    • This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Properties :
    • Studies have reported that pyrazole derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
    • For instance, certain compounds have shown effectiveness against phytopathogenic fungi in vitro.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key findings include:

Structural FeatureEffect on Activity
Substituents on Pyrazole Varying substituents can enhance or diminish antitumor activity.
Position of Thiophene The position of thiophene influences electronic properties and interaction with biological targets.
Acetamide Group Essential for maintaining solubility and enhancing binding affinity to target proteins.

Case Studies

Several studies highlight the potential of pyrazole-based compounds in clinical applications:

  • Antitumor Screening :
    • A series of pyrazole derivatives were synthesized and screened for their ability to inhibit cancer cell proliferation. Compounds with similar structures to this compound showed promising results against various cancer lines, indicating a strong correlation between structural features and biological activity .
  • Inflammation Models :
    • In vivo studies demonstrated that certain derivatives significantly reduced inflammation in animal models by modulating cytokine levels, suggesting their utility in treating chronic inflammatory conditions .
  • Antimicrobial Testing :
    • Compounds were tested against a panel of bacterial strains, revealing moderate to excellent antibacterial activity, particularly against drug-resistant strains, thus highlighting their potential as novel antimicrobial agents .

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